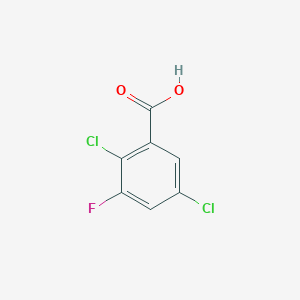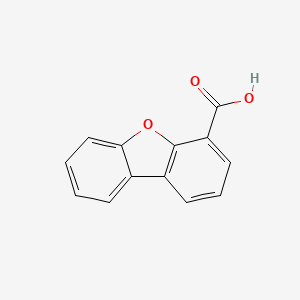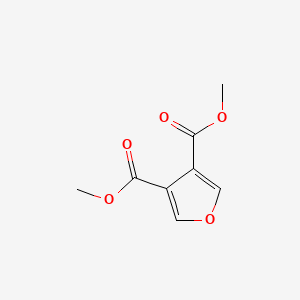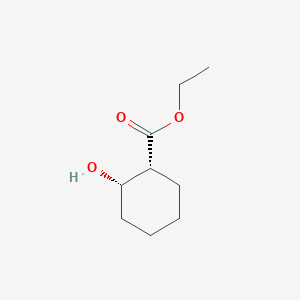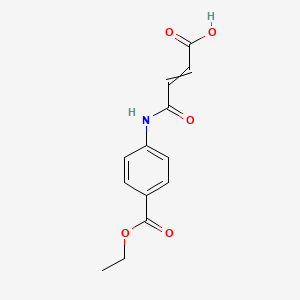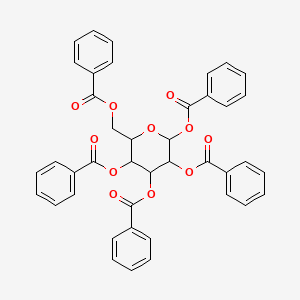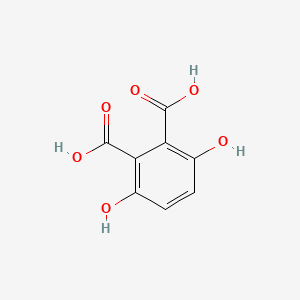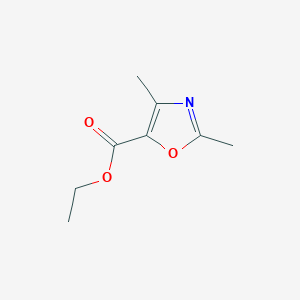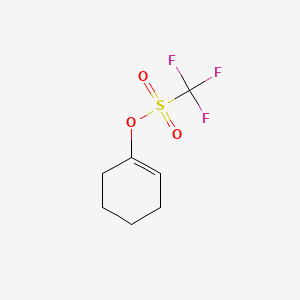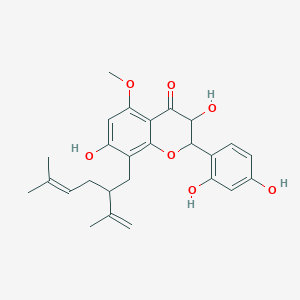
Kushenol N
Descripción general
Descripción
Kushenol N is a prenylated flavonoid that can be isolated from the root of Sophora flavescens . It has anti-allergic and vasorelaxation activities .
Molecular Structure Analysis
The molecular formula of Kushenol N is C26H30O7 . Its molecular weight is 454.51 .Chemical Reactions Analysis
While specific chemical reactions involving Kushenol N are not detailed in the available resources, it’s known that Kushenol N is a part of a group of flavonoids that have a variety of biological activities .Physical And Chemical Properties Analysis
The molecular weight of Kushenol N is 454.51 and its molecular formula is C26H30O7 . Additional physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Kushenol N has been studied for its potential anti-inflammatory effects. Research suggests that compounds like Kushenol N can inhibit the production of pro-inflammatory cytokines and mediators, which could make it a candidate for treating inflammatory diseases .
Anti-Oxidative Stress Activities
The compound’s anti-oxidative properties are of interest in scientific research. Kushenol N may help in reducing oxidative stress by upregulating the body’s antioxidant defense systems, which is crucial in preventing cellular damage and aging .
Dermatological Applications
In dermatology, Kushenol N’s applications are being explored for the treatment of skin conditions such as atopic dermatitis and psoriasis. Its potential to reduce itching and inflammation could lead to new therapeutic options for these chronic skin diseases .
Neuroprotective Effects
Kushenol N might offer neuroprotective benefits. By reducing oxidative stress and inflammation, it could play a role in protecting nerve cells from damage, which is significant for neurodegenerative diseases research .
Immunomodulatory Effects
The compound may also have immunomodulatory effects, influencing the immune system in a way that could be beneficial for autoimmune conditions, where the body’s immune response needs to be regulated .
Cellular Signaling Pathways
Kushenol N is being researched for its impact on various cellular signaling pathways. These pathways are crucial for cell communication and function, and influencing them could lead to advancements in treating various diseases .
Molecular Structure Analysis
The molecular structure of Kushenol N is analyzed to understand its interaction with other molecules and potential binding sites. This information is vital for drug design and development .
Regenerative Medicine
Lastly, Kushenol N’s role in regenerative medicine is an emerging field of interest. Its effects on cellular growth and differentiation could be harnessed for tissue engineering and regenerative therapies .
Safety And Hazards
When handling Kushenol N, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEDJCCCNZWOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327597 | |
| Record name | NSC668937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kushenol N | |
CAS RN |
102490-65-3 | |
| Record name | NSC668937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of Kushenol N?
A1: Kushenol N, a prenylated flavonoid, has demonstrated promising biological activities in several studies:
- Vasorelaxation: [, ] Kushenol N exhibits potent vasorelaxant effects in porcine coronary arteries, suggesting potential benefits for cardiovascular health. [] Research indicates that Kushenol N and 5-methylsophoraflavanone B could be considered active markers in Sophora flavescens extract for vasorelaxation activity.
- Anti-allergic Activity: [] Kushenol N significantly inhibits the release of beta-hexosaminidase from cultured RBL-2H3 cells, indicating potential for managing allergic reactions. []
- Sodium-dependent Glucose Cotransporter 2 (SGLT2) Inhibition: [] Kushenol N demonstrates inhibitory activity against SGLT2, suggesting potential as a therapeutic agent for type 2 diabetes by regulating blood glucose levels. []
- Estrogen Receptor Alpha (ER-α) Antagonism: [] Computational studies suggest Kushenol N may act as an antagonist of ER-α, indicating potential for developing novel breast cancer therapies. []
Q2: What is the structure of Kushenol N?
A2: While a detailed spectroscopic characterization is not provided in the provided research articles, Kushenol N's structure is described as a prenylated flavonoid. It is often found alongside other prenylated flavonoids like kurarinone and sophoraflavanone G in Sophora flavescens root extracts. []
Q3: What is the structure-activity relationship (SAR) of Kushenol N and related compounds?
A3: Although specific SAR studies focusing on Kushenol N are not detailed in the provided research, it's important to note that prenylated flavonoids, as a class of compounds, often display a relationship between their structure and biological activity. [, , ] The presence and position of prenyl groups on the flavonoid core structure can significantly influence their interactions with biological targets, ultimately impacting their potency and selectivity for different activities. Further research is needed to elucidate the precise SAR of Kushenol N.
Q4: What are the potential applications of Kushenol N in drug discovery?
A4: Based on the reported research, Kushenol N holds promise for development into therapeutic agents targeting various diseases:
- Cardiovascular Diseases: Its vasorelaxant properties suggest potential for addressing hypertension and other cardiovascular conditions. []
- Allergies: The anti-allergic activity of Kushenol N highlights its potential for managing allergic responses and related disorders. []
- Type 2 Diabetes: Its SGLT2 inhibitory activity suggests potential for regulating blood glucose levels in diabetic patients. []
- Breast Cancer: Computational studies point towards Kushenol N's potential as an ER-α antagonist, opening avenues for developing novel breast cancer treatments. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



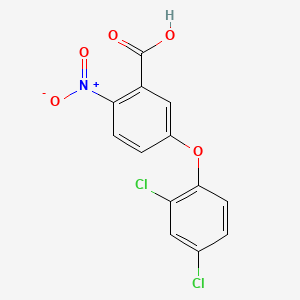


![6-Chlorobenzo[d]thiazole](/img/structure/B1585302.png)

